Cas no 90852-99-6 (b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)-)

4-Ethenylphenyl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside is a glycosidic compound featuring a β-D-glucopyranose core linked to a 4-ethenylphenyl aglycone and a 6-deoxy-α-L-mannopyranosyl substituent. This structurally complex molecule is of interest in glycochemistry and pharmaceutical research due to its unique glycosidic linkages and potential as a synthetic intermediate or bioactive scaffold. The presence of the 6-deoxy-mannose moiety enhances its stability and may influence its binding properties in biological systems. Its well-defined stereochemistry and functional groups make it suitable for targeted glycosylation studies or the development of specialized glycoconjugates. The compound’s purity and structural specificity ensure reproducibility in research applications.
b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)- structure
90852-99-6 structure
Product Name:b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)-
CAS No:90852-99-6
MF:C20H28O10
MW:428.430327415466
CID:807285
PubChem ID:13964509
Update Time:2025-06-10

b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)- Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)-
    • Ptelatoside B
    • 4-Ethenylphenyl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • [ "" ]
    • 4-Ethenylphenyl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (ACI)
    • MEGxp0_001274
    • FS-9145
    • 90852-99-6
    • ptelatosideb
    • 4-Ethenylphenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
    • HY-N1557
    • DTXSID70920120
    • BRD-K86604289-001-01-1
    • beta-D-Glucopyranoside, 4-ethenylphenyl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-
    • CS-0017106
    • NCGC00169625-01
    • AKOS040762235
    • ACon1_001153
    • (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • AKOS032948784
    • CHEBI:168356
    • 2-[2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • DA-66998
    • (2S,3R,4R,5R,6S)-2-{[(2S,3R,4S,5S,6R)-2-(4-ETHENYLPHENOXY)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
    • Inchi: 1S/C20H28O10/c1-3-10-4-6-11(7-5-10)28-20-18(16(25)14(23)12(8-21)29-20)30-19-17(26)15(24)13(22)9(2)27-19/h3-7,9,12-26H,1,8H2,2H3/t9-,12+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1
    • InChI Key: DIBOBJSTTKLQQV-QLDOSHOCSA-N
    • SMILES: O(C1C=CC(C=C)=CC=1)[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O

Computed Properties

  • Exact Mass: 428.16800
  • Monoisotopic Mass: 428.16824709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 158Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 318.1±27.0 °C at 760 mmHg
  • Flash Point: 146.2±23.7 °C
  • Refractive Index: 1.627
  • PSA: 158.30000
  • LogP: -1.63990
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)- Security Information

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